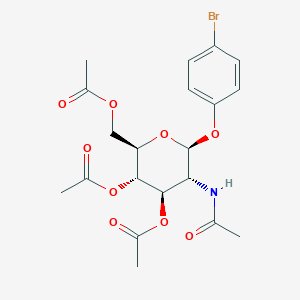

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

描述

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a synthetic glycoside derivative of N-acetylglucosamine (GlcNAc). This compound features a 4-bromophenyl aglycone attached to a β-D-glucopyranosyl backbone, with acetyl protecting groups at the 3-, 4-, and 6-hydroxyl positions. Its molecular formula is C₂₀H₂₃BrNO₉, with a molecular weight of 514.30 g/mol (estimated based on analogous structures) . The bromophenyl group enhances stability and influences electronic properties, making it useful in glycosylation studies and as a precursor for bioactive molecules.

属性

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrNO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23)/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFVABHSGIIDPA-LASHMREHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Br)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)Br)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577017 | |

| Record name | 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38229-74-2 | |

| Record name | 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Key Intermediates

- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride : This is the activated sugar donor, typically prepared by acetylation of 2-acetamido-2-deoxy-D-glucose followed by conversion to the glycosyl chloride.

- p-Bromophenol : The phenolic acceptor bearing a bromine substituent at the para position, which acts as the aglycone component.

- Tetrabutylammonium bromide (phase transfer catalyst) and aqueous sodium hydroxide : Used to facilitate the glycosylation in a biphasic system.

Glycosylation Reaction Procedure

The synthesis is generally conducted as follows, based on the detailed experimental protocols reported in the literature:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Dissolve 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride (8.2 mmol) in dichloromethane (30 mL) | Preparation of the glycosyl donor solution |

| 2 | Add p-bromophenol (24.6 mmol) and tetrabutylammonium bromide (9.0 mmol) in 1 M aqueous sodium hydroxide (30 mL) | Biphasic mixture for phase transfer catalysis |

| 3 | Stir the mixture vigorously for 1 hour at ambient temperature | Facilitates nucleophilic substitution of the chloride by the phenol |

| 4 | Extract the product twice with chloroform | Separation of organic layer containing the glycoside |

| 5 | Wash organic layer with 5% sodium carbonate solution and water, dry over magnesium sulfate | Removal of residual base and drying |

| 6 | Filter and evaporate solvent under reduced pressure | Concentration of crude product |

| 7 | Recrystallize residue from ethanol to obtain pure 4-bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside | Purification step yielding crystalline product |

This method typically affords the glycoside in good yield and purity, suitable for further synthetic applications or characterization.

Reaction Mechanism and Role of Reagents

- The glycosyl chloride acts as an electrophilic sugar donor, where the anomeric chloride is displaced by the phenolic oxygen of p-bromophenol.

- The phase transfer catalyst (tetrabutylammonium bromide) facilitates transfer of hydroxide ions into the organic phase, enhancing the nucleophilicity of the phenol and promoting the substitution reaction.

- The aqueous sodium hydroxide maintains a basic environment, deprotonating p-bromophenol to its phenolate form, which is a stronger nucleophile.

- The reaction proceeds via an SN2-like displacement at the anomeric center, typically favoring the β-anomer due to neighboring group participation by the 2-acetamido group.

Purification and Characterization

- The crude product is purified by recrystallization from ethanol, which provides a clean crystalline solid.

- Characterization data such as NMR (proton and carbon), mass spectrometry, and melting point confirm the structure and purity.

- The acetyl groups protect the hydroxyl functions at positions 3, 4, and 6, preventing side reactions and controlling stereochemistry.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Glycosyl donor | 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride |

| Aglycone | p-Bromophenol |

| Catalyst | Tetrabutylammonium bromide (phase transfer catalyst) |

| Base | 1 M aqueous sodium hydroxide |

| Solvent system | Dichloromethane / aqueous NaOH biphasic mixture |

| Temperature | Ambient (room temperature) |

| Reaction time | 1 hour stirring |

| Workup | Extraction with chloroform, washing, drying, evaporation |

| Purification | Recrystallization from ethanol |

| Typical yield | Moderate to good (not explicitly stated, but comparable glycosides yield ~50-60%) |

Additional Research Findings and Context

- Similar glycosylation methods have been applied to other p-halophenyl glycosides, such as p-chlorophenyl and p-iodophenyl analogs, with comparable reaction conditions and yields.

- The method is scalable and amenable to modification for other glycosides bearing different protecting groups or aglycones.

- The acetyl protecting groups can be selectively removed in subsequent steps to yield free hydroxyls for further derivatization.

- The use of phase transfer catalysis in this context is crucial for efficient glycosylation in a biphasic system, enhancing reaction rates and selectivity.

化学反应分析

Types of Reactions

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like hydrogen gas. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce different substituted compounds.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of acetylated glucosamines exhibit significant anticancer properties. The compound's ability to modify glycosaminoglycans can influence tumor growth and metastasis. For instance, studies have demonstrated that similar compounds can inhibit cancer cell proliferation in vitro and in vivo models.

Case Study : A study conducted on breast cancer cell lines showed that derivatives of glucosamine effectively reduced cell viability and induced apoptosis through the modulation of signaling pathways related to cell survival and death .

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against various pathogens. Its structure allows it to interact with bacterial membranes and inhibit their growth.

Case Study : A comparative study on several glucosamine derivatives indicated that modifications such as bromination significantly enhanced the antimicrobial efficacy against resistant strains of bacteria .

Biochemical Applications

1. Enzyme Inhibition

The compound serves as a substrate or inhibitor for specific glycosyltransferases and glycosidases, which are essential for carbohydrate metabolism.

Case Study : Research has highlighted the potential of this compound as an inhibitor of certain glycosidases involved in carbohydrate digestion, which could lead to therapeutic strategies for metabolic disorders .

2. Glycoconjugate Synthesis

Due to its structural features, this compound can be utilized as a building block in the synthesis of complex glycoconjugates for vaccine development or targeted drug delivery systems.

Material Science Applications

1. Polymer Chemistry

The acetylated glucosamine derivatives can be incorporated into polymer matrices to create biocompatible materials for medical applications such as tissue engineering.

Case Study : Research has shown that incorporating modified glucosamines into poly(lactic-co-glycolic acid) (PLGA) scaffolds enhances cell adhesion and proliferation, demonstrating its utility in regenerative medicine .

作用机制

The mechanism of action of 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity and influencing various biochemical processes.

相似化合物的比较

Aryl Glycosides

Aryl glycosides share the core GlcNAc structure but differ in substituents on the phenyl ring. Key examples include:

Alkyl Glycosides

Alkyl glycosides replace the aryl group with alkyl chains, altering solubility and membrane interaction:

Protecting Group Strategies

- Acetyl groups at 3-, 4-, and 6-positions are standard for stability during synthesis. Alternative protecting groups (e.g., pivaloyl, tert-butyldimethylsilyl) are used to direct regioselective reactions .

生物活性

4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside (CAS Number: 38229-74-2) is a glycoside derivative with potential biological activities. This compound belongs to a class of acetylated derivatives of glucopyranosides, which have been studied for their various pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is CHBrN O, with a molecular weight of 502.31 g/mol. The predicted boiling point is approximately 620.8 °C and the density is around 1.46 g/cm³ .

Antimicrobial Activity

Recent studies have indicated that glycosides can exhibit antimicrobial properties. For instance, structure-activity relationship (SAR) studies on similar compounds have shown that modifications in the sugar moiety can significantly affect their antibacterial efficacy. In vitro tests demonstrated that derivatives with specific substitutions on the aromatic ring exhibited enhanced activity against various bacterial strains .

Anticancer Properties

Research has also focused on the anticancer potential of glycosides. A study evaluating various phenolic compounds found that certain structural features in glucopyranoside derivatives correlate with increased antiproliferative activity against cancer cell lines. For example, modifications in the acetyl groups and the bromophenyl moiety were shown to influence cytotoxicity in human liver cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of glycosides. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound Structure | Biological Activity | Key Modifications |

|---|---|---|

| Luteolin | High ACE inhibitory activity | Hydroxylation at specific positions |

| Indoloquinoline analogs | Anti-MRSA activity | Presence of indole and quinoline rings |

| Phenolic acids | DPPH scavenging activity | Substitutions on aromatic rings |

These findings suggest that specific modifications in the molecular structure can enhance biological activities such as antimicrobial and anticancer effects.

Case Studies

- Antibacterial Activity : A study involving a series of glucopyranoside derivatives demonstrated that those with bromine substitutions showed significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups was crucial for enhancing antibacterial properties .

- Anticancer Screening : Another investigation into various acetylated glucopyranosides revealed that compounds similar to this compound exhibited notable cytotoxic effects on human cancer cell lines, particularly when structural modifications were made to increase lipophilicity .

常见问题

Q. What are the key synthetic strategies for preparing 4-bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, and how do reaction conditions influence yield?

The synthesis typically involves glycosylation of a protected glucosamine derivative with a bromophenyl acceptor. For example, in analogous glycoside syntheses (e.g., 4-nitrophenyl derivatives), condensation of activated glycosyl donors (e.g., trichloroacetimidates or halides) with phenolic acceptors under basic conditions (e.g., aqueous K₂CO₃ and TBAHS in DCM) is common . Acetyl groups at positions 3, 4, and 6 act as transient protecting groups, which can be selectively removed post-synthesis for further functionalization. Yields (e.g., ~44% in similar reactions ) depend on the reactivity of the glycosyl donor, stoichiometry, and solvent polarity. Optimization often requires monitoring via TLC and adjusting reaction time/temperature.

Q. How is the structure of this compound validated, and what analytical techniques are critical for characterization?

Structural confirmation relies on a combination of NMR (¹H, ¹³C, 2D-COSY), mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For example, ¹H-NMR can confirm anomeric proton configuration (β-linkage via J₁,₂ coupling constants ~8.5 Hz ), while HRMS verifies molecular weight . Acetyl and bromophenyl substituents are identified through characteristic chemical shifts (e.g., δ ~2.0 ppm for acetyl groups ) and aromatic proton patterns. X-ray studies (e.g., for related benzyl-protected analogs ) provide unambiguous stereochemical assignments.

Q. What are the primary applications of this compound in glycobiology research?

This compound serves as a model substrate for studying glycosidase specificity and enzyme kinetics, particularly for enzymes targeting β-linked glucosamine derivatives. The bromophenyl group enhances chromogenic/fluorogenic properties, enabling real-time monitoring of enzymatic hydrolysis . It is also used in synthesizing glycoconjugates (e.g., glycopeptides) to probe carbohydrate-protein interactions .

Advanced Research Questions

Q. How does the bromophenyl substituent influence enzymatic hydrolysis kinetics compared to other aryl glycosides (e.g., nitrophenyl derivatives)?

The electron-withdrawing bromine atom increases the leaving group ability of the aglycone, accelerating glycosidase-mediated hydrolysis compared to less electronegative substituents (e.g., methylumbelliferyl). However, steric bulk may reduce activity for enzymes with restricted active sites. Comparative studies with 4-nitrophenyl analogs (e.g., ) show that nitro groups provide higher sensitivity in spectrophotometric assays, but bromophenyl derivatives offer better stability under acidic conditions . Kinetic parameters (Km, Vmax) should be determined using Michaelis-Menten plots under controlled pH/temperature.

Q. What challenges arise in achieving regioselective glycosylation during synthesis, and how can they be addressed?

Regioselectivity is complicated by the presence of multiple hydroxyl groups on the glucosamine core. Temporary protecting groups (e.g., benzyl, acetyl) are critical. For example, 3,4,6-tri-O-acetyl groups direct glycosylation to the 1-position while preventing undesired side reactions . However, partial deprotection during synthesis can lead to byproducts. Strategies include using orthogonal protecting groups (e.g., 4-methoxybenzyl ) or iterative deprotection-glycosylation steps monitored by TLC/MS.

Q. How can this compound be utilized in studying carbohydrate-mediated cell recognition processes?

The bromophenyl glycoside can be conjugated to proteins or lipids via the anomeric center (after deacetylation) to create neoglycoconjugates. These are used in microarray platforms to study lectin binding . For instance, immobilizing the compound on gold surfaces enables SPR-based analysis of binding affinity with galectins or immune receptors. Competitive assays with free glycans can elucidate specificity .

Q. What methodological considerations are critical when using this compound in enzyme inhibition studies?

Ensure the compound is free of hydrolytic byproducts (e.g., free glucosamine) via HPLC purification. Pre-incubate enzymes with inhibitors to establish equilibrium before adding the substrate. Use continuous assays (monitoring absorbance at ~400 nm for bromophenol release ) or discontinuous methods (TLC/LC-MS). Control for non-enzymatic hydrolysis by including blank reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。